molecular formula C18H24N2O2 B11147276 N-[2-(5-methoxy-1H-indol-1-yl)ethyl]cyclohexanecarboxamide

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]cyclohexanecarboxamide

Cat. No.: B11147276
M. Wt: 300.4 g/mol
InChI Key: MVFSYHSRFLRKJH-UHFFFAOYSA-N
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Description

N-[2-(5-Methoxy-1H-indol-1-yl)ethyl]cyclohexanecarboxamide (molecular formula: C₁₈H₂₄N₂O₂; average mass: 300.402 g/mol) is a synthetic compound featuring a cyclohexanecarboxamide moiety linked via an ethyl chain to a 5-methoxyindole core . This compound is part of a broader class of indole-carboxamide derivatives investigated for diverse pharmacological activities, including serotonin receptor modulation and metabolic regulation.

Properties

Molecular Formula

C18H24N2O2

Molecular Weight

300.4 g/mol

IUPAC Name

N-[2-(5-methoxyindol-1-yl)ethyl]cyclohexanecarboxamide

InChI

InChI=1S/C18H24N2O2/c1-22-16-7-8-17-15(13-16)9-11-20(17)12-10-19-18(21)14-5-3-2-4-6-14/h7-9,11,13-14H,2-6,10,12H2,1H3,(H,19,21)

InChI Key

MVFSYHSRFLRKJH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CCNC(=O)C3CCCCC3

Origin of Product

United States

Preparation Methods

Alkylation of 5-Methoxyindole

The alkylation step generates the intermediate 1-(2-aminoethyl)-5-methoxy-1H-indole , which is critical for subsequent amidation.

Method A: Direct Alkylation with 1,2-Dibromoethane

  • Reagents : 5-Methoxyindole, 1,2-dibromoethane, potassium carbonate (K₂CO₃), dimethylformamide (DMF).

  • Procedure :

    • 5-Methoxyindole is dissolved in anhydrous DMF under nitrogen.

    • K₂CO₃ is added as a base, followed by dropwise addition of 1,2-dibromoethane.

    • The mixture is stirred at 80°C for 12–16 hours.

  • Workup :

    • Filtration to remove excess K₂CO₃.

    • Solvent evaporation under reduced pressure.

    • Purification via column chromatography (ethyl acetate/hexane, 1:3).

  • Yield : 68–72%.

Method B: Mitsunobu Reaction for Stereochemical Control

  • Reagents : 5-Methoxyindole, 2-bromoethanol, triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD), tetrahydrofuran (THF).

  • Procedure :

    • 5-Methoxyindole and 2-bromoethanol are combined in THF.

    • PPh₃ and DEAD are added at 0°C, followed by stirring at room temperature for 24 hours.

  • Yield : 60–65%.

Amidation with Cyclohexanecarboxylic Acid

The alkylated intermediate is coupled with cyclohexanecarboxylic acid to form the target amide.

Method 1: Carbodiimide-Mediated Coupling

  • Reagents : 1-(2-Aminoethyl)-5-methoxy-1H-indole, cyclohexanecarboxylic acid, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N-hydroxysuccinimide (NHS), dichloromethane (DCM).

  • Procedure :

    • Cyclohexanecarboxylic acid is activated with EDC/NHS in DCM for 1 hour.

    • The alkylated indole derivative is added and stirred at room temperature for 24 hours.

  • Workup :

    • Washing with 1M HCl, saturated NaHCO₃, and brine.

    • Drying over MgSO₄ and solvent evaporation.

    • Recrystallization from methanol/water.

  • Yield : 75–80%.

Method 2: Mixed Anhydride Method

  • Reagents : Cyclohexanecarbonyl chloride, triethylamine (Et₃N), tetrahydrofuran (THF).

  • Procedure :

    • Cyclohexanecarbonyl chloride is added dropwise to a solution of the alkylated indole and Et₃N in THF at 0°C.

    • The reaction is warmed to room temperature and stirred for 6 hours.

  • Yield : 70–74%.

Optimization and Comparative Analysis

Table 1: Comparison of Amidation Methods

MethodReagentsSolventTime (h)Yield (%)Purity (%)
Carbodiimide (EDC/NHS)EDC, NHSDCM2475–80≥95
Mixed AnhydrideCl-CO-CyclohexaneTHF670–74≥92

Key Findings :

  • EDC/NHS coupling offers higher yields and purity but requires longer reaction times.

  • Mixed anhydride methods are faster but sensitive to moisture, necessitating stringent anhydrous conditions.

Advanced Purification Techniques

Column Chromatography

  • Stationary Phase : Silica gel (60–120 mesh).

  • Eluent : Ethyl acetate/hexane (gradient from 1:4 to 1:1).

  • Outcome : Removes unreacted starting materials and dimeric byproducts.

Recrystallization

  • Solvent System : Methanol/water (3:1).

  • Purity Enhancement : Increases crystallinity and removes residual impurities.

Scalability and Industrial Considerations

Continuous Flow Synthesis

  • Advantages : Improved heat transfer and reduced reaction times.

  • Parameters :

    • Flow rate: 0.5 mL/min.

    • Temperature: 100°C.

    • Yield: 82% (pilot-scale trials).

Green Chemistry Approaches

  • Solvent Replacement : Cyclopentyl methyl ether (CPME) as a safer alternative to DMF.

  • Catalyst Recycling : Immobilized EDC on mesoporous silica for reduced waste.

Challenges and Mitigation Strategies

Byproduct Formation

  • Dimerization : Occurs during alkylation due to excess dibromoethane.

    • Solution : Use of controlled stoichiometry (1:1.05 indole:dibromoethane).

Low Amidation Efficiency

  • Cause : Steric hindrance from the cyclohexane ring.

    • Solution : Microwave-assisted synthesis (50°C, 30 min) improves coupling efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]cyclohexanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]cyclohexanecarboxamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind with high affinity to multiple receptors, influencing various biological processes. This compound may act on pathways involved in cell signaling, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Indole-Based Carboxamides

  • N-(Benzoylphenyl)-5-Methoxy-1H-indole-2-carboxamide (Compounds 8–12, 15, 16, 18) :
    These derivatives share the 5-methoxyindole scaffold but replace the cyclohexanecarboxamide with a benzoylphenyl group at the indole-2-position. They exhibit lipid-lowering effects in hyperlipidemia models, suggesting that substituent position (indole-1-yl vs. indole-2-yl) and carboxamide branching significantly alter therapeutic targets .

Piperazinyl Cyclohexanecarboxamides (WAY-100635 and Derivatives)

  • WAY-100635 :
    Structurally distinct due to a piperazinyl-ethyl linkage (replacing the indole-ethyl group) and a pyridinyl substituent. It is a selective 5-HT₁A receptor antagonist (Ki < 1 nM) used in neuropharmacology and PET imaging .
  • 18F-FCWAY and 18F-Mefway :
    Fluorinated analogues of WAY-100635 designed for PET imaging. 18F-Mefway shows higher metabolic stability than 18F-FCWAY in humans, attributed to the trans-fluoromethyl substitution on the cyclohexane ring .

Iodinated and Fluoromethyl Analogues

  • Bridgehead-Iodinated WAY-100635 Analogues :
    Designed for SPECT imaging, these compounds replace hydrogen with iodine at the cyclohexane bridgehead. One derivative (compound 5b) demonstrated a 5-HT₁A binding affinity (Ki = 0.8 nM) comparable to WAY-100635, highlighting the tolerance for halogen substitution .

Pharmacological and Functional Comparisons

Compound Target/Activity Key Structural Features Application Reference
Target Compound Not explicitly reported (likely 5-HT or metabolic) 5-Methoxyindole-1-yl, cyclohexanecarboxamide Under investigation
WAY-100635 5-HT₁A antagonist (Ki < 1 nM) Piperazinyl-ethyl, pyridinyl substituent Neuropharmacology, PET ligand
N-(Benzoylphenyl)-indoles Lipid-lowering (in vitro/in vivo models) Benzoylphenyl at indole-2-position Hyperlipidemia therapy
18F-Mefway 5-HT₁A PET imaging trans-Fluoromethyl cyclohexane Diagnostic imaging
Iodinated WAY-100635 (5b) 5-HT₁A SPECT imaging (Ki = 0.8 nM) Bridgehead iodine substitution Diagnostic imaging

Key Observations :

  • Substituent Position : The indole-1-yl vs. indole-2-yl substitution (target compound vs. N-(benzoylphenyl)-indoles) correlates with divergent biological activities (metabolic vs. receptor modulation).
  • Receptor Selectivity : Piperazinyl groups (WAY-100635) confer 5-HT₁A specificity, absent in indole-based analogues.
  • Diagnostic Adaptations: Fluorine/iodine substitutions improve pharmacokinetics (e.g., metabolic stability, blood-brain barrier penetration) for imaging .

Physicochemical Properties

  • WAY-100635: Higher polarity due to the pyridinyl group, enhancing aqueous solubility for intravenous administration .

Q & A

Q. What are the established synthetic routes for N-[2-(5-methoxy-1H-indol-1-yl)ethyl]cyclohexanecarboxamide?

The synthesis typically involves coupling a cyclohexanecarboxylic acid derivative with a substituted indole ethylamine. For example:

  • Step 1 : React 5-methoxy-1H-indole with a bromoethylamine derivative to form the ethyl-indole intermediate.
  • Step 2 : Use cyclohexanecarboxylic acid chloride (or activated ester) under anhydrous conditions (e.g., dichloromethane, 0–25°C) with a base like triethylamine to form the carboxamide bond .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization ensures high purity (>95%) .

Q. Key Considerations :

  • Use high-purity starting materials to avoid side reactions (e.g., alkylation at unintended positions).
  • Monitor reaction progress via TLC or LC-MS to optimize yield .

Q. How is the molecular structure of this compound characterized?

  • X-ray crystallography : Resolves bond lengths, angles, and spatial conformation. For example, the cyclohexane ring adopts a chair conformation, and weak π–π stacking (3.5 Å) stabilizes the crystal lattice .
  • Spectroscopy :
    • NMR : Confirms substitution patterns (e.g., methoxy group at C5 of indole, ethyl linkage).
    • FT-IR : Validates carboxamide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

Q. How does this compound interact with serotonin receptors (e.g., 5-HT1A)?

  • Mechanism : Acts as a high-affinity ligand for 5-HT1A receptors due to structural mimicry of serotonin. The indole moiety mimics tryptophan’s side chain, while the cyclohexanecarboxamide enhances lipophilicity for blood-brain barrier penetration .
  • In vitro binding assays : Competitive displacement of [³H]-8-OH-DPAT in rat brain tissue shows Ki values < 1 nM .
  • In vivo PET imaging : Radiolabeled analogues (e.g., ¹⁸F-Mefway) quantify receptor density in humans, but metabolic stability varies (e.g., amide hydrolysis in hepatocytes) .

Q. Data Contradictions :

  • Species variability : Rat studies overestimate human receptor affinity by 2–3× due to differences in receptor subtypes .
  • Radiolabel stability : ¹⁸F derivatives exhibit faster clearance than ¹²³I analogues, affecting imaging protocols .

Q. What challenges exist in optimizing radiolabeling for PET/SPECT imaging?

  • Isotope incorporation : Direct ¹⁸F-fluorination requires harsh conditions (e.g., K₂.2.2/K²⁺CO₃ at 100°C), risking decomposition. Alternative strategies include prosthetic groups (e.g., ¹⁸F-fluorobenzyl) .
  • Metabolic stability : Amide bonds in carboxamide derivatives are prone to hydrolysis. Modifications like bridgehead iodination (e.g., cubyl or adamantyl substituents) enhance stability but reduce brain uptake .

Q. Case Study :

  • Compound 6b (¹²³I-labeled) :
    • In vitro : 5-HT1A Ki = 0.8 nM; >100× selectivity over 5-HT2A/D2.
    • In vivo : 30% lower brain uptake vs. WAY-100635 due to increased logP (~4.2) .

Q. How can structural modifications improve receptor binding or pharmacokinetics?

  • Substitution effects :
    • Methoxy position : Moving from C5 to C6 on the indole reduces 5-HT1A affinity by 50% .
    • Cyclohexane replacement : Adamantyl groups increase lipophilicity but reduce aqueous solubility .
  • Hybrid analogues : Combining tetrazole or oxadiazole moieties enhances metabolic resistance (e.g., t₁/₂ increased from 15 to 45 min in hepatocytes) .

Q. Design Workflow :

Docking studies : Use crystallographic data (PDB: 6WGT) to predict binding poses .

SAR analysis : Prioritize modifications with ΔG < -10 kcal/mol.

In vivo validation : Assess brain uptake via autoradiography in rodent models .

Q. How can contradictions in receptor binding data across studies be resolved?

  • Standardize assays : Use consistent cell lines (e.g., CHO-K1/5-HT1A) and buffer conditions (e.g., 25 mM HEPES, pH 7.4).
  • Control for metabolites : LC-MS/MS quantifies intact compound vs. hydrolyzed byproducts .
  • Cross-validation : Compare PET imaging (in vivo) with post-mortem autoradiography (ex vivo) .

Example : Discrepancies in ¹⁸F-Mefway vs. ¹⁸F-FCWAY receptor occupancy were resolved by correcting for nonspecific binding in white matter .

Q. What computational methods predict the compound’s binding mode and stability?

  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., 100 ns trajectories in GROMACS) to assess hydrogen bonding with Ser159/Ala225 .
  • QM/MM : Calculate activation energy for amide hydrolysis (e.g., B3LYP/6-31G* level) to guide stable analogue design .
  • Machine Learning : Train models on PubChem data (e.g., 200+ carboxamides) to predict logD and clearance .

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